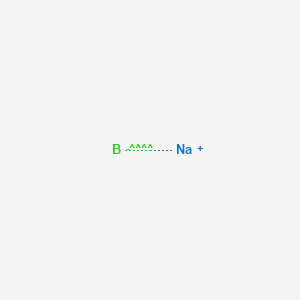
sodium borohydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of borol typically involves the reaction of boron trichloride with cyclopentadiene in the presence of a base. This reaction proceeds through the formation of a boron-carbon bond, resulting in the formation of borol . The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the intermediate products.
Industrial Production Methods
similar boron-containing compounds are produced through high-temperature reduction of boron compounds with hydrogen or other reducing agents .
化学反応の分析
Types of Reactions
sodium borohydride undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction of borol leads to the formation of borole dianions, which exhibit aromaticity.
Substitution: This compound can undergo electrophilic substitution reactions, where the boron atom is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, halogens, and various oxidizing agents. The reactions typically occur under mild conditions, but the specific conditions depend on the desired product .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borole dianions. These products are valuable intermediates in organic synthesis and materials science .
科学的研究の応用
sodium borohydride and its derivatives have found applications in various fields of scientific research:
作用機序
The mechanism of action of borol involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows borol to participate in various chemical reactions, forming stable complexes with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
sodium borohydride is unique among similar compounds due to its antiaromaticity and high reactivity. Similar compounds include:
Cyclopentadiene: A hydrocarbon with similar ring structure but lacks boron’s unique electronic properties.
Pyrrole: A nitrogen-containing heterocycle with aromatic properties.
Furan: An oxygen-containing heterocycle with aromatic properties.
This compound’s uniqueness lies in its electronic properties and reactivity, which are not observed in its structural analogs .
特性
分子式 |
BNa |
|---|---|
分子量 |
33.80 g/mol |
IUPAC名 |
sodium;boron(1-) |
InChI |
InChI=1S/B.Na/q-1;+1 |
InChIキー |
ODGROJYWQXFQOZ-UHFFFAOYSA-N |
正規SMILES |
[B-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















